molecular formula C16H15ClN2O3S B2698037 2-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 922080-38-4

2-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B2698037
CAS No.: 922080-38-4
M. Wt: 350.82
InChI Key: KYJCOCXXPOCNGX-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold. The core structure includes a partially saturated quinoline ring with a methyl group at the 1-position and a ketone group at the 2-position. A sulfonamide moiety is attached at the 6-position of the tetrahydroquinoline, with a chlorine substituent at the ortho position of the benzene sulfonamide. This compound’s molecular formula is C₁₆H₁₆ClN₂O₃S, and its molecular weight is approximately 367.84 g/mol (calculated).

Properties

IUPAC Name

2-chloro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c1-19-14-8-7-12(10-11(14)6-9-16(19)20)18-23(21,22)15-5-3-2-4-13(15)17/h2-5,7-8,10,18H,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJCOCXXPOCNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Chlorination: The final step involves the chlorination of the quinoline-sulfonamide intermediate using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The quinoline core can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, KOH).

    Oxidation: Oxidizing agents (e.g., m-chloroperbenzoic acid, hydrogen peroxide).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

    Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.

Major Products

    Substitution: Substituted quinoline derivatives.

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinolines.

    Hydrolysis: Sulfonic acids and amines.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives of sulfonamide compounds have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably, some compounds demonstrated significant activity against colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cell lines . The mechanism of action is believed to involve interference with cellular proliferation pathways.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have shown that certain sulfonamide derivatives exhibit effective antibacterial and antifungal activities. The synthesis of new derivatives aimed at enhancing these properties has been a focus of research, particularly in the context of drug-resistant strains .

Enzyme Inhibition

Another significant application of this compound lies in its ability to inhibit specific enzymes. Research indicates that sulfonamides can act as inhibitors for enzymes like α-glucosidase and acetylcholinesterase, which are relevant in the treatment of diabetes and Alzheimer's disease respectively. In vitro studies have demonstrated that certain synthesized derivatives possess notable inhibitory effects against these enzymes .

Case Studies

Several case studies provide insights into the applications and efficacy of 2-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide:

  • Antitumor Evaluation : A study published in the International Journal of Molecular Sciences detailed the synthesis of novel sulfonamide derivatives and their evaluation against cancer cell lines. The findings indicated that these compounds exhibited significant cytotoxicity and selectivity towards cancer cells compared to normal cells .
  • Antimicrobial Screening : An investigation into the antimicrobial activity of synthesized sulfonamides revealed promising results against various pathogens. The study utilized standard disk diffusion methods to assess efficacy, leading to the identification of several potent derivatives .
  • Enzyme Inhibition Studies : A focused study on enzyme inhibition demonstrated that specific sulfonamide derivatives effectively inhibited α-glucosidase activity, suggesting their potential utility in managing type 2 diabetes mellitus .

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural similarities with other tetrahydroquinoline-based sulfonamides, differing primarily in substituents on the tetrahydroquinoline nitrogen and the benzene sulfonamide ring. Below is a detailed comparison with three analogs from the evidence:

Structural Analog 1: 2,5-Dimethyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (M075-0684)

  • Molecular Formula : C₂₁H₂₆N₂O₃S
  • Molecular Weight : 386.51 g/mol
  • Key Differences: Tetrahydroquinoline Substituent: A bulkier 2-methylpropyl (isobutyl) group replaces the methyl group at the 1-position. Benzene Sulfonamide Substituents: Two methyl groups at the 2- and 5-positions instead of chlorine.
  • Methyl groups on the benzene ring offer steric hindrance, which could alter target-binding interactions compared to the chloro substituent.

Structural Analog 2: 2-Chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-6-methylbenzene-1-sulfonamide (M075-0846)

  • Molecular Formula : C₁₈H₁₉ClN₂O₃S
  • Molecular Weight : 378.88 g/mol
  • Key Differences: Tetrahydroquinoline Substituent: Ethyl group replaces the methyl at the 1-position. Benzene Sulfonamide Substituents: Chlorine at the 2-position and a methyl group at the 6-position.
  • Implications: The ethyl group increases alkyl chain length, slightly raising molecular weight and lipophilicity.

Structural Analog 3: 2,4-Dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (L0U9BJ)

  • Molecular Formula : C₁₈H₂₀N₂O₅S
  • Molecular Weight : 384.43 g/mol (calculated)
  • Key Differences :
    • Benzene Sulfonamide Substituents : Methoxy groups at the 2- and 4-positions instead of chlorine.
  • Implications : Methoxy groups are electron-donating and polar, likely enhancing solubility compared to chloro substituents. This could improve pharmacokinetic profiles but reduce hydrophobic interactions in target binding.

Molecular Properties and Substituent Effects

Table 1: Comparative Analysis of Key Features

Compound Tetrahydroquinoline Substituent Benzene Sulfonamide Substituents Molecular Weight (g/mol) Key Inferred Properties
Main Compound 1-Methyl 2-Chloro 367.84 Moderate lipophilicity, H-bond acceptor (Cl)
M075-0684 1-(2-Methylpropyl) 2,5-Dimethyl 386.51 High lipophilicity, steric bulk
M075-0846 1-Ethyl 2-Chloro, 6-Methyl 378.88 Increased lipophilicity, dual substituent effects
L0U9BJ 1-Methyl 2,4-Dimethoxy 384.43 Enhanced solubility, polar interactions

Implications of Substituent Variations

  • Lipophilicity : Chlorine and methyl groups increase logP, favoring membrane permeability but risking solubility limitations. Methoxy groups counterbalance this with polarity.
  • Target Binding : Chlorine’s electronegativity may facilitate hydrogen bonding, while methyl/methoxy groups could engage in hydrophobic or van der Waals interactions.
  • Synthetic Accessibility : Smaller substituents (methyl, chloro) may simplify synthesis compared to bulkier groups (isobutyl).

Biological Activity

The compound 2-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide belongs to a class of sulfonamide derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H14ClN3O3S\text{C}_{14}\text{H}_{14}\text{ClN}_3\text{O}_3\text{S}

This structure includes a chloro group, a sulfonamide moiety, and a tetrahydroquinoline derivative, which are critical for its biological activity.

Antimicrobial Activity

Sulfonamides, including the compound , are known for their antimicrobial properties. They function primarily by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis. This inhibition disrupts bacterial growth and replication. Studies have shown that derivatives with a tetrahydroquinoline scaffold exhibit enhanced antimicrobial activity compared to traditional sulfonamides .

Anti-inflammatory Properties

Research indicates that compounds similar to this compound demonstrate significant anti-inflammatory effects. For instance, sulfonamide derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. A related study showed that certain sulfonamide derivatives achieved up to 47.1% COX-2 inhibition at a concentration of 20 μM . This suggests potential therapeutic applications in inflammatory diseases.

Cardiovascular Effects

Recent studies have explored the cardiovascular effects of sulfonamide derivatives. For example, one study evaluated the impact of benzenesulfonamide on perfusion pressure and coronary resistance using isolated rat heart models. Results indicated that certain sulfonamides could lower coronary resistance significantly (p = 0.05), suggesting a beneficial effect on cardiac function . The mechanism may involve calcium channel modulation, which is crucial for cardiac contractility and vascular tone.

Table 1: Summary of Biological Activities

Activity Mechanism Reference
AntimicrobialInhibition of DHPS
Anti-inflammatoryCOX-2 inhibition
Cardiovascular effectsModulation of coronary resistance

Mechanistic Insights

Molecular docking studies have provided insights into how these compounds interact with target proteins. For instance, docking simulations suggest that the sulfonamide moiety is essential for binding to COX enzymes and that modifications to the tetrahydroquinoline structure can enhance binding affinity and selectivity .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for predicting its therapeutic efficacy. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) should be evaluated through in vitro and in vivo studies. Computational models like SwissADME can provide preliminary insights into these parameters .

Q & A

(Basic) What are the recommended synthetic routes for 2-chloro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, and how can reaction efficiency be optimized?

Methodological Answer:
The compound can be synthesized via sulfonylation of the tetrahydroquinolinone scaffold using 2-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:

  • Intermediate Preparation : Generate the 1-methyl-2-oxo-tetrahydroquinolin-6-amine precursor through cyclization of substituted anilines with ketones or aldehydes .
  • Sulfonylation : Optimize stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (6–8 hours at 0–5°C) to minimize side products.
  • Efficiency Enhancement : Use design of experiments (DoE) to test variables (temperature, solvent polarity, catalyst presence). For example, fractional factorial designs can identify critical parameters for yield improvement .

(Basic) Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regioselectivity of sulfonamide formation and tetrahydroquinolinone ring integrity. Use DMSO-d6d_6 as a solvent to resolve exchangeable protons (e.g., NH groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula via electrospray ionization (ESI) in positive ion mode.
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns for structural validation (if single crystals are obtainable) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients and UV detection at 254 nm.

(Advanced) How can computational methods (e.g., DFT, molecular docking) be integrated into studying this compound’s reactivity or bioactivity?

Methodological Answer:

  • Reactivity Prediction : Use density functional theory (DFT) to calculate transition-state energies for sulfonamide bond formation. Compare with experimental yields to validate mechanistic pathways .
  • Bioactivity Screening : Perform molecular docking against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) using AutoDock Vina. Prioritize binding poses with lowest ΔG values for in vitro validation .
  • Dynamic Simulations : Conduct molecular dynamics (MD) simulations in explicit solvent to assess conformational stability of the tetrahydroquinolinone ring under physiological conditions.

(Advanced) What strategies resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Meta-Analysis Framework : Systematically compare assay conditions (e.g., cell lines, incubation times, compound concentrations) using tools like PRISMA guidelines. Identify outliers due to methodological variability .
  • Dose-Response Reevaluation : Reproduce disputed results with standardized protocols (e.g., IC50_{50} determination via MTT assay in triplicate).
  • Off-Target Profiling : Use kinome-wide screening or proteomics to detect unintended interactions that may explain discrepancies .

(Basic) What are the solubility and stability profiles of this compound under various conditions?

Methodological Answer:

  • Solubility Testing : Perform shake-flask experiments in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol). Use HPLC to quantify solubility limits .
  • Stability Assessment : Conduct forced degradation studies (acid/base hydrolysis, thermal stress, UV exposure). Monitor degradation via LC-MS to identify labile functional groups (e.g., sulfonamide or lactam bonds) .

(Advanced) How to design experiments to elucidate the reaction mechanism of sulfonamide formation in this compound?

Methodological Answer:

  • Isotopic Labeling : Use 15^{15}N-labeled amines to track sulfonamide bond formation via 1^1H-15^{15}N HSQC NMR .
  • Kinetic Studies : Perform stopped-flow UV-Vis spectroscopy to measure rate constants under varying temperatures. Apply Eyring analysis to determine activation parameters .
  • Computational Validation : Compare experimental kinetic data with transition-state geometries predicted via quantum mechanics/molecular mechanics (QM/MM) simulations .

(Advanced) What structure-activity relationship (SAR) insights can be derived from modifications on the tetrahydroquinolinone ring?

Methodological Answer:

  • Substituent Screening : Synthesize analogs with electron-withdrawing (e.g., -NO2_2) or donating (e.g., -OCH3_3) groups at the 4-position of the benzene ring. Test antimicrobial activity against Gram-positive/negative strains .
  • Ring Expansion : Compare bioactivity of tetrahydroquinolinone derivatives with six-membered lactams (e.g., piperidinones) to assess ring size effects on target binding .

(Basic) How to ensure purity and assess impurities during synthesis?

Methodological Answer:

  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures .
  • Impurity Profiling : Employ LC-MS/MS with collision-induced dissociation (CID) to identify byproducts (e.g., unreacted sulfonyl chloride or dimerized intermediates) .

(Advanced) What in silico methods predict metabolic pathways or toxicity?

Methodological Answer:

  • Metabolite Prediction : Use software like ADMET Predictor or GLORY to simulate Phase I/II metabolism. Focus on CYP450-mediated oxidation of the tetrahydroquinolinone ring .
  • Toxicity Screening : Apply QSAR models (e.g., ProTox-II) to estimate hepatotoxicity and mutagenicity risks based on structural alerts (e.g., sulfonamide moiety) .

(Advanced) How can membrane technologies be adapted for purification of this sulfonamide?

Methodological Answer:

  • Nanofiltration : Use polyamide membranes with a 300–500 Da molecular weight cutoff to separate the compound (MW ~365 Da) from smaller impurities .
  • Membrane Crystallization : Concentrate the compound via osmotic-driven crystallization, optimizing parameters like transmembrane pressure and antisolvent addition rate .

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